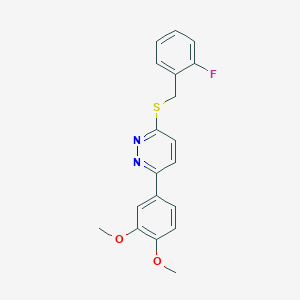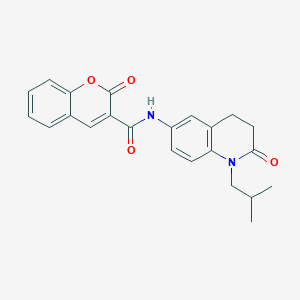
1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea, commonly known as TPU, is a small molecule inhibitor that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. TPU is a member of the urea class of compounds and is characterized by its unique structure, which contains both a thiophene and piperidine moiety.
Applications De Recherche Scientifique
Synthesis and Biochemical Evaluation
1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea and its analogs have been synthesized and evaluated for various biochemical properties. For example, flexible 1-(2-aminoethoxy)alkyl-3-ar(o)yl(thio)ureas were created to test compounds with greater conformational flexibility and their antiacetylcholinesterase activity (Vidaluc et al., 1995).
Chemical Synthesis and Organic Synthesis Applications
These compounds are also involved in organic synthesis processes. A study discussed the steric carbonyl protection, metalation, and cleavage of highly hindered ureas, revealing insights into the synthesis and application of these compounds in organic chemistry (Hassel & Seebach, 1978).
Medical and Pharmacological Research
In medical research, derivatives of 1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea have been synthesized and evaluated for their potential as pharmacological agents. For instance, 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors were investigated for their role in inhibiting human and murine soluble epoxide hydrolase, showing significant pharmacokinetic improvements and potential in reducing inflammatory pain (Rose et al., 2010).
Corrosion Inhibition
Mannich bases derived from 1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea have been studied for their effectiveness as corrosion inhibitors. A study explored their interactions and inhibition effect on mild steel surfaces in acidic environments, demonstrating their potential utility in corrosion protection (Jeeva et al., 2015).
Molecular Docking and Antimicrobial Studies
These urea derivatives have also been a subject of interest in molecular docking studies and antimicrobial activity research. For example, urea, thiourea, sulfonamide, and carbamate derivatives of imatinib intermediate were synthesized and evaluated for their antimicrobial properties, showcasing their potential in drug development and disease treatment (Chandrasekhar et al., 2018).
Propriétés
IUPAC Name |
1-(thiophen-2-ylmethyl)-3-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS2/c21-17(19-11-16-2-1-8-23-16)18-10-14-3-6-20(7-4-14)12-15-5-9-22-13-15/h1-2,5,8-9,13-14H,3-4,6-7,10-12H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRYIFYDKLFOKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CS2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate](/img/no-structure.png)
![N-{[2-({2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}methyl)phenyl]methyl}prop-2-enamide](/img/structure/B2764798.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-(tert-butyl)phenoxy)propan-2-ol dihydrochloride](/img/structure/B2764799.png)


![1-methyl-3-(prop-2-yn-1-yl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2764804.png)





![2-{4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazol-1-yl}-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2764817.png)